3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID
Description
3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid is a complex organic compound that features a quinoline moiety, a benzoic acid group, and a thioamide linkage
Properties
IUPAC Name |
3-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-22(27-24(31)25-17-10-6-9-16(13-17)23(29)30)19-14-21(15-7-2-1-3-8-15)26-20-12-5-4-11-18(19)20/h1-14H,(H,29,30)(H2,25,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILOWMLWNVHPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with an appropriate amine under acidic conditions to form the amide linkage
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The thioamide group can form covalent bonds with cysteine residues in proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares the quinoline moiety but lacks the thioamide and benzoic acid groups.
Benzoic acid derivatives: Similar in having the benzoic acid group but differ in the other functional groups attached.
Thioamide-containing compounds: Share the thioamide group but differ in the rest of the structure.
Uniqueness
3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid is unique due to its combination of a quinoline moiety, a benzoic acid group, and a thioamide linkage. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
